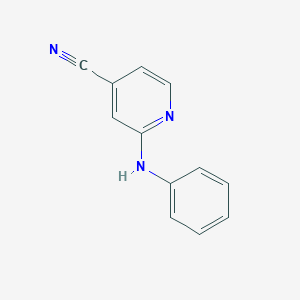

2-(Phenylamino)isonicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-anilinopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIQYMSTGUYXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640812 | |

| Record name | 2-Anilinopyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137225-05-9 | |

| Record name | 2-Anilinopyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylamino Isonicotinonitrile and Its Structural Analogues

Established Synthetic Pathways to the 2-(Phenylamino)isonicotinonitrile Core

The construction of the this compound core relies on well-established reactions in organic chemistry. These methods offer reliable and reproducible ways to access the target molecule and its derivatives.

Palladium-Catalyzed Amination Reactions (e.g., Buchwald-Hartwig type couplings)

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for the synthesis of aryl amines from aryl halides or triflates and amines. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.orgresearchgate.net Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for coupling primary amines. wikipedia.org

In the context of synthesizing this compound, this would involve the coupling of a 2-halopyridine derivative, such as 2-chloro-4-cyanopyridine (B57802), with aniline (B41778). The reaction conditions, including the specific palladium precursor, ligand, base, and solvent, are critical for achieving high yields. researchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Halopyridines

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 | 55-98 researchgate.net |

| 2 | 2,6-Dihalopyridines | Aminothiophenecarboxylates | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | - | - | - researchgate.net |

| 3 | Aryl Bromides | N,N-diethylamino-tributyltin | PdCl₂(P(o-Tolyl)₃)₂ | - | - | Toluene | 100 | High libretexts.org |

This table presents a summary of conditions from various sources and may not be directly applicable to the synthesis of this compound without optimization.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA_r) presents another key strategy for the synthesis of this compound. youtube.com This reaction involves the attack of a nucleophile, in this case, aniline, on an electron-deficient aromatic ring, such as a pyridine (B92270) ring bearing a suitable leaving group at the 2-position. youtube.comnih.gov The presence of an electron-withdrawing group, like the cyano group at the 4-position of the pyridine ring, facilitates this reaction by stabilizing the intermediate Meisenheimer complex. nih.gov

The reaction is typically carried out by heating the 2-halopyridine with aniline, sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction. youtube.com The reactivity of the leaving group generally follows the order F > Cl > Br > I for activated systems. nih.gov For pyridinium (B92312) ions, a different order of leaving group reactivity has been observed. nih.gov

Multicomponent Reaction Strategies for Pyridine Core Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials. researchgate.netnih.gov Several MCRs are known for the synthesis of the pyridine core, which could be adapted for the preparation of this compound precursors.

One notable example is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. mdpi.com While this traditionally yields dihydropyridines, subsequent oxidation can provide the aromatic pyridine ring. Modifications of this and other MCRs, such as those based on isocyanides (e.g., Ugi and Passerini reactions), could potentially be designed to incorporate the necessary functionalities for this compound. researchgate.netnih.govnih.gov The Doebner reaction, a multicomponent synthesis of quinoline (B57606) derivatives, also highlights the power of MCRs in constructing heterocyclic systems. mdpi.com

Precursor Chemistry and Synthesis of Key Intermediates (e.g., 2-Chloro-4-cyanopyridine)

The synthesis of this compound heavily relies on the availability of key precursors, most notably 2-chloro-4-cyanopyridine. guidechem.com This intermediate serves as the electrophilic partner in both palladium-catalyzed aminations and nucleophilic aromatic substitution reactions.

The synthesis of 2-chloro-4-cyanopyridine itself can be achieved through various routes. One common method involves the chlorination and cyanation of pyridine or pyridine N-oxide derivatives. chemicalbook.com For instance, 4-cyanopyridine (B195900) can be a starting material. guidechem.com Another approach involves the direct cyanation of substituted pyridines. thieme-connect.de The synthesis of 2-chloro-4-aminopyridine, a related important intermediate, can be achieved through methods like the reduction of 2-chloro-4-nitropyridine. google.com

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. researchgate.net For palladium-catalyzed reactions, this involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃), solvents, and temperatures. researchgate.netresearchgate.net The choice of ligand is particularly critical, as it influences the catalyst's activity and stability. researchgate.net

For nucleophilic aromatic substitution reactions, optimization may involve adjusting the temperature, reaction time, and the use of a base to scavenge the acid produced. The choice of solvent can also significantly impact the reaction rate and outcome.

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of this compound itself, stereoselectivity is not a factor as the molecule is achiral. However, when synthesizing substituted analogues with chiral centers, stereoselective methods would be necessary.

Regioselectivity is a crucial consideration, particularly in the synthesis of the pyridine core and in functionalization reactions. For instance, in the synthesis of substituted pyridines via multicomponent reactions, controlling the regiochemistry of the cyclization is essential. acs.org Similarly, when functionalizing a pre-existing pyridine ring, the directing effects of the substituents determine the position of incoming groups. chemrxiv.org In the context of nucleophilic aromatic substitution on substituted pyridines, the position of electron-withdrawing groups dictates the site of nucleophilic attack. nih.gov The regioselective addition of nucleophiles to N-activated pyridines is another important strategy for controlled functionalization. acs.org

Development of Green Chemistry Approaches in Synthesis

The growing emphasis on sustainable practices in the chemical industry has spurred the development of green chemistry approaches for the synthesis of complex organic molecules, including this compound and its structural analogues. rsc.orgnih.gov These methodologies aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com Key strategies in this endeavor include the use of alternative solvents, the development of one-pot and multicomponent reactions, and the application of innovative catalytic systems. nih.govnih.gov

A significant focus in the green synthesis of nitrogen-containing heterocycles, a class to which this compound belongs, is the replacement of conventional, often toxic, solvents with more environmentally benign alternatives. nih.gov Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. nih.gov Research into the synthesis of related compounds, such as sulfonamide derivatives of cyclic arylguanidines, has demonstrated the successful use of water as a solvent, leading to high yields and simplified purification processes. nih.gov Furthermore, solvent-free reaction conditions, where the reactants themselves act as the reaction medium, represent an even more sustainable approach by completely eliminating solvent-related waste. mdpi.comresearchgate.net

One-pot and multicomponent reactions (MCRs) are powerful tools in green chemistry, as they allow for the synthesis of complex molecules in a single step from multiple starting materials, thereby reducing the number of synthetic and purification steps, saving time, and minimizing waste. nih.govrsc.org For instance, an efficient one-pot procedure has been developed for the synthesis of fluorinated 2-aminopyridine (B139424) compounds, which are structurally related to this compound. rsc.org This approach combines Knoevenagel condensation, Michael addition, and cyclization reactions in a single pot, offering a rapid and efficient route to these valuable compounds. rsc.org The principles of MCRs can be conceptually applied to the synthesis of this compound, potentially by reacting a suitable isonicotinonitrile precursor with an aniline derivative and another component in a single, efficient step.

The use of advanced catalytic methods is another cornerstone of green synthetic chemistry. Catalysts, by their nature, are used in small amounts and can be recycled and reused, thus minimizing waste. rsc.org For the synthesis of nitrogen-containing heterocycles, a variety of catalytic systems have been explored. For example, a copper-free protocol using zinc-based heterogeneous catalysts has been developed for the synthesis of 1,2,3-triazoles in water, showcasing a sustainable approach that avoids toxic heavy metals. rsc.org Similarly, the use of microwave irradiation in conjunction with catalysis can significantly accelerate reaction times and improve energy efficiency. mdpi.com Microwave-assisted synthesis has been successfully applied to the production of various heterocyclic compounds, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov

The following table summarizes key green chemistry approaches and their potential application in the synthesis of this compound and its analogues, based on findings from related research.

| Green Chemistry Approach | Description | Potential Application for this compound Synthesis | Supporting Research Insights |

| Alternative Solvents | Replacing hazardous organic solvents with greener alternatives like water or using solvent-free conditions. mdpi.comnih.gov | Performing the nucleophilic substitution reaction between a 2-haloisonicotinonitrile and aniline in water or under solvent-free conditions. | The use of water as a solvent has been proven effective in the synthesis of other nitrogen-containing heterocycles, such as sulfonamide derivatives. nih.gov Solvent-free methods have been successful in synthesizing indolizines. mdpi.com |

| One-Pot/Multicomponent Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. nih.govrsc.org | A one-pot synthesis could involve the reaction of a pyridine derivative, a source of the cyano group, and aniline in a single step. | Efficient one-pot syntheses have been developed for structurally similar fluorinated 2-aminopyridines. rsc.org |

| Catalysis | Employing catalysts to increase reaction efficiency and reduce the need for stoichiometric reagents. rsc.org | Utilizing a reusable heterogeneous catalyst for the amination of a 2-substituted isonicotinonitrile, minimizing waste and simplifying catalyst recovery. | Zinc-based heterogeneous catalysts have been successfully used for the synthesis of other nitrogen heterocycles in water. rsc.org |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate reaction rates and improve yields. mdpi.comnih.gov | Conducting the synthesis of this compound under microwave irradiation to reduce reaction times and energy consumption. | Microwave synthesis has been shown to be effective for producing sulfonamide derivatives of cyclic arylguanidines with high efficiency. nih.gov |

While specific research on the green synthesis of this compound is still emerging, the principles and methodologies successfully applied to analogous heterocyclic compounds provide a strong foundation for developing more sustainable and environmentally friendly synthetic routes. rsc.orgnih.gov Future research in this area will likely focus on combining these green chemistry approaches to create highly efficient, atom-economical, and environmentally benign processes for the production of this compound and its derivatives. mdpi.com

Chemical Reactivity and Derivatization Strategies for 2 Phenylamino Isonicotinonitrile

Reactivity of the Pyridine (B92270) Ring and Nitrile Moiety

The reactivity of 2-(Phenylamino)isonicotinonitrile is dictated by the electronic characteristics of its pyridine ring and the nitrile functional group. The pyridine ring is an electron-deficient system, which generally makes it resistant to electrophilic substitution. uoanbar.edu.iquomosul.edu.iq However, the presence of the electron-donating phenylamino (B1219803) group at the 2-position increases the ring's electron density, enhancing its reactivity compared to unsubstituted pyridine. sapub.org This activation makes the ring more susceptible to certain electrophilic attacks. sapub.org Conversely, pyridine and its derivatives are highly reactive toward nucleophilic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqabertay.ac.uk

The nitrile (-C≡N) group is a highly polar and reactive functional group. allen.innumberanalytics.com The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack. libretexts.org This allows for a variety of transformations, including hydrolysis to carboxylic acids or amides, reduction to primary amines, and reaction with organometallic reagents to form ketones. numberanalytics.comteachy.appchemistrysteps.com The reactivity of the nitrile is influenced by the electronic properties of the attached pyridine ring and can be affected by steric and electronic effects of nearby functional groups. numberanalytics.com

Reactivity of the Secondary Amine Group

The secondary amine (-NH-) bridge is a crucial site for chemical derivatization. Possessing a lone pair of electrons on the nitrogen atom, this group acts as a nucleophile and can readily react with various electrophiles. rsc.org This reactivity allows for modifications such as N-alkylation and N-acylation, which are fundamental strategies for altering the molecule's physicochemical properties. orientjchem.org The basicity of the amine is weaker than that of aliphatic amines due to the electron-withdrawing nature of the attached aromatic rings. uoanbar.edu.iq

Systematic Derivatization for Structure-Activity/Property Modulation

The systematic derivatization of the this compound scaffold is a key strategy in fields like medicinal chemistry to fine-tune its biological activity and properties. This is achieved by modifying the three main reactive sites: the secondary amine, the phenyl ring, and the nitrile group.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation of the secondary amine are common methods to introduce a diverse array of substituents. orientjchem.org

N-Acylation: This reaction is typically carried out using acylating agents like acetic anhydride (B1165640) or acetyl chloride. orientjchem.org These reactions can often proceed under mild, catalyst-free conditions to produce the corresponding N-acylated products in good to excellent yields. orientjchem.org The acylation of amines is a fundamental process for creating important chemical precursors and for protecting amine groups during multi-step syntheses. orientjchem.org

N-Alkylation: This involves reacting the amine with alkyl halides to introduce alkyl chains.

These modifications can systematically alter the molecule's lipophilicity, steric bulk, and hydrogen bonding capabilities, which are critical for modulating its interaction with biological targets.

Table 1: Examples of N-Acylation Reactions on Amines This table presents generalized examples of N-acylation reactions.

| Amine Substrate | Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| p-Nitroaniline | Acetic Anhydride | Solvent-free, 8 min | N-(4-nitrophenyl)acetamide | 91% orientjchem.org |

| Various Amines | Acid Chlorides/Anhydrides | Catalyst (e.g., Al(HSO4)3) | N-Acylsulfonamides | High researchgate.net |

Modification of the Nitrile Group

The nitrile group is exceptionally versatile and can be converted into several other functional groups. allen.inteachy.app

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. chemistrysteps.comlibretexts.org This reaction typically proceeds through an amide intermediate to form a carboxylic acid. chemistrysteps.comyoutube.com Acid-catalyzed hydrolysis involves protonation of the nitrile, which increases its electrophilicity and facilitates the attack of water. libretexts.orglumenlearning.com

Reduction: Nitriles can be reduced to primary amines (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgchemistrysteps.comacsgcipr.org Milder reducing agents such as DIBAL-H can selectively reduce nitriles to aldehydes. chemistrysteps.com

Reaction with Grignard Reagents: Treatment with Grignard reagents (R'-MgX) converts the nitrile into a ketone after hydrolysis of the intermediate imine. libretexts.orgpressbooks.pub

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. H₂O workup | Powerful, reduces many functional groups. pressbooks.pubyoutube.com |

| Catalytic Hydrogenation (H₂) | Metal catalyst (Raney Nickel, Pd/C) | Can produce secondary/tertiary amine byproducts. acsgcipr.orgcommonorganicchemistry.com |

| Borane (BH₃-THF or BH₃-SMe₂) | THF, heating | BH₃-SMe₂ is more stable but has an unpleasant odor. commonorganicchemistry.com |

| Ammonia (B1221849) Borane (NH₃BH₃) | Thermal decomposition, no catalyst | Environmentally benign, tolerates many functional groups. organic-chemistry.org |

Cross-Coupling Reactions Involving this compound Derivatives

To facilitate cross-coupling reactions, this compound must first be functionalized with a suitable leaving group, such as a halogen (e.g., chlorine or bromine). galchimia.com The resulting halo-derivative can then participate in various palladium-catalyzed reactions to form new carbon-carbon or carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction pairs the halogenated derivative with an aryl or vinyl boronic acid to synthesize biaryl compounds. mdpi.comd-nb.info It is a robust method for creating C-C bonds and is widely used in the synthesis of complex molecules. mdpi.com The presence of a strongly electron-withdrawing nitrile group can activate the C-Cl bond, facilitating the palladium-catalyzed reaction. researchgate.net

Other Cross-Coupling Reactions: Other transition-metal-catalyzed reactions, such as those using iron, have also been developed for their low cost and benign toxicological profile compared to other metals. google.com These methods provide powerful alternatives for constructing diverse molecular architectures from pyridine-based scaffolds.

Chemo- and Regioselectivity in Complex Functionalization

The structure of this compound presents a fascinating case for studying selective chemical transformations. The molecule contains a pyridine ring, a secondary amine linker, a phenyl group, and a nitrile functional group. Each of these components offers potential sites for electrophilic or nucleophilic attack, as well as for metal-catalyzed cross-coupling reactions.

Theoretically, the pyridine ring possesses positions (3, 5, and 6) susceptible to electrophilic substitution, with the directing influence of the phenylamino and cyano groups playing a crucial role in determining the regiochemical outcome. The nitrogen atom of the pyridine ring can also undergo reactions such as N-oxidation or quaternization. The phenylamino group itself has a nitrogen atom with a lone pair of electrons and an aromatic ring that could be subject to electrophilic substitution, primarily at the ortho and para positions relative to the amino group. Furthermore, the nitrile group is a versatile functional handle that can be hydrolyzed, reduced, or participate in cycloaddition reactions.

Despite these numerous possibilities for selective functionalization, a comprehensive study detailing the chemo- and regioselectivity of such reactions on this compound is not available in the current body of scientific literature. The interplay between the activating and deactivating effects of the substituents, as well as potential intramolecular interactions, would be expected to govern the reaction pathways. However, without experimental data, any discussion on the topic remains speculative.

Table 1: Potential Reactive Sites and Expected Transformations of this compound

| Reactive Site | Potential Transformation(s) | Expected Regioselectivity |

| Pyridine Ring (C3, C5, C6) | Electrophilic Aromatic Substitution | Dependent on the directing effects of both the phenylamino and cyano groups. |

| Pyridine Nitrogen | N-Oxidation, N-Alkylation | - |

| Phenylamino Group (N-H) | Deprotonation, Alkylation, Acylation | - |

| Phenyl Ring | Electrophilic Aromatic Substitution | Ortho- and para- to the amino group. |

| Nitrile Group (-CN) | Hydrolysis, Reduction, Cycloaddition | - |

The absence of dedicated research on the functionalization of this compound highlights a niche area for future investigation. Such studies would not only contribute to the fundamental understanding of reactivity in polysubstituted pyridine systems but also unlock the potential of this compound as a scaffold for the synthesis of novel and potentially bioactive molecules.

Computational and Theoretical Investigations of 2 Phenylamino Isonicotinonitrile

Electronic Structure Analysis and Frontier Molecular Orbital Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

For molecules structurally related to 2-(Phenylamino)isonicotinonitrile, such as 2-N-phenylamino-methyl-nitropyridine isomers, Density Functional Theory (DFT) calculations have been used to determine their electronic properties. nih.gov The HOMO-LUMO energy gap helps to characterize the bioactivity and chemical reactivity of a molecule. nih.gov A smaller gap suggests higher polarizability and greater reactivity. nih.gov

In a typical analysis, the HOMO of a phenylaminopyridine derivative is often distributed over the phenylamino (B1219803) moiety, indicating this region's propensity to donate electrons in chemical reactions. Conversely, the LUMO is generally located on the pyridine (B92270) ring, particularly the electron-withdrawing nitrile group in the case of this compound. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon photoexcitation, a property relevant for photophysical applications.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties This table presents theoretical data for analogous compounds, illustrating the typical values obtained through DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method |

|---|---|---|---|---|

| 2-N-phenylamino-3-nitro-4-methylpyridine | N/A | N/A | 3.13 | DFT nih.gov |

Molecular Geometry and Conformation Studies

The three-dimensional structure of this compound is critical to its properties and interactions. Theoretical geometry optimization, typically performed using DFT methods, can predict bond lengths, bond angles, and dihedral angles. A key conformational feature of this molecule is the dihedral angle between the phenyl and pyridine rings. nih.gov

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, transition states, intermediates, and products. For the synthesis of substituted nicotinonitriles, computational methods can provide insights into the reaction pathways.

For instance, in the synthesis of related pyridine derivatives, DFT has been used to optimize the molecular structures of the products. nih.gov A more advanced approach involves using models like the electron transfer model (ETM), where DFT methods are used to analyze the radical ion intermediates that may form during polar bimolecular reactions. nih.gov By calculating the spin density distribution in these one-electron reduced or oxidized species, one can predict the most reactive sites for bond formation. nih.gov This approach could be applied to understand the regioselectivity in the synthesis of this compound or its subsequent reactions.

In Silico Screening and Virtual Ligand Design for Analogues

The scaffold of this compound can be used as a starting point for designing new molecules with specific biological activities. In silico screening and virtual ligand design are computational techniques that accelerate the discovery of new drug candidates by computationally evaluating large libraries of compounds. mdpi.com

These methods often begin with identifying a biological target, such as an enzyme. Molecular docking is then used to predict the binding mode and affinity of a ligand within the active site of the target protein. chemrevlett.com For example, a study on 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles identified potent α-glucosidase inhibitors through a combination of synthesis, in vitro screening, and in silico studies. nih.gov The in silico work helped to rationalize the observed activity by examining the binding interactions with active site residues. nih.gov Similarly, analogues of this compound could be designed and virtually screened against various therapeutic targets, with their potential activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties predicted computationally. nih.gov

Prediction of Spectroscopic Properties and Photophysical Behavior

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. For molecules like this compound, DFT calculations can be used to compute vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). mdpi.com

A combined experimental and theoretical study on 2-N-phenylamino-methyl-nitro-pyridine isomers demonstrated how DFT calculations can analyze vibrational and electronic spectra. nih.gov The calculated spectra can be compared with experimental results to confirm the molecular structure. Furthermore, these calculations provide insight into the nature of electronic excitations. For this compound, the main electronic transitions would likely correspond to π-π* transitions within the aromatic systems and potential intramolecular charge transfer from the phenylamino donor to the cyanopyridine acceptor. Understanding these photophysical behaviors is essential for applications in materials science, such as in organic light-emitting diodes (OLEDs) or sensors. mdpi.com

Table 2: Predicted Spectroscopic Data for Analogous Compounds This table shows examples of calculated electronic transitions for related molecules, indicating the type of data that can be generated.

| Compound | Calculated Transition (nm) | Transition Type | Method |

|---|---|---|---|

| PA3N4MP | 464 | S1 | DFT nih.gov |

| PA3N4MP | 296 | S5 | DFT nih.gov |

Advanced Applications of 2 Phenylamino Isonicotinonitrile in Materials Science

Utilization as a Molecular Building Block in Polymer Science

The direct polymerization of 2-(Phenylamino)isonicotinonitrile is not extensively documented in scientific literature. However, the inherent chemical functionalities of this molecule—namely the reactive secondary amine and the nitrile group, along with the aromatic pyridine (B92270) ring—present several scientifically plausible pathways for its utilization as a molecular building block in polymer science. The core structure of this compound can be envisioned as a versatile scaffold that can be incorporated into polymeric materials through various strategies, including modification into novel monomers, direct participation in polymerization reactions, and as a functional additive for modifying existing polymers.

Research into related compounds demonstrates the potential for molecules containing phenylamino (B1219803) and pyridine moieties to play a significant role in the development of advanced polymers. These approaches can be broadly categorized into the synthesis of novel monomers for chain-growth and step-growth polymerization, and the post-polymerization functionalization of existing polymer backbones.

Modification for Monomer Synthesis

A primary route for integrating this compound into polymers involves its chemical modification to introduce a polymerizable group. The phenylamino portion of the molecule is a key site for such modifications. For instance, analogous structures containing a phenylamino group have been successfully transformed into monomers for radical polymerization. In one study, a novel imide-amide monomer, N-[4-N′-(phenylaminocarbonyl)phenyl]maleimide, was synthesized and subsequently polymerized. researchgate.net This highlights a feasible strategy where the phenylamino nitrogen of this compound could be acylated or otherwise functionalized to attach a polymerizable moiety like a maleimide, acrylate, or styrenic group.

| Monomer Structure | Polymerization Method | Resulting Polymer | Key Findings |

| N-[4-N′-(Phenylamino-carbonyl)phenyl]maleimide | Radical Polymerization | Poly(N-[4-N′-(phenylaminocarbonyl)phenyl]maleimide) | The monomer successfully underwent homopolymerization and copolymerization with methyl methacrylate (B99206) (MMA). researchgate.net |

This table illustrates the polymerization of a monomer containing a phenylamino group, suggesting a potential synthetic route for derivatives of this compound.

Direct Polymerization of Phenylamine Derivatives

Another promising avenue is the direct involvement of the phenylamino group in step-growth polymerization. Research has shown that various phenylamine (aniline) derivatives can be polymerized with disulfide transfer reagents like sulfur monochloride to yield poly[N,N-(phenylamino)disulfides]. nih.gov These polymers are notable for their backbone consisting of nitrogen and sulfur atoms, which can be conjugated and result in colored materials. nih.gov The properties of the resulting polymers are highly dependent on the substituents on the aromatic rings. nih.gov

This method suggests that this compound could potentially undergo a similar condensation polymerization. The electron-withdrawing nature of the isonicotinonitrile group would likely influence the electronic properties and, consequently, the optical and thermal characteristics of the resulting polymer.

| Aniline (B41778) Derivative | Polymerization Reactant | Resulting Polymer Type | Noteworthy Property |

| Various substituted anilines | Sulfur Monochloride (S₂Cl₂) | Poly[N,N-(phenylamino)disulfide] | The color of the polymer is tunable based on the electronic nature of the aromatic substituents. nih.gov |

This table summarizes the synthesis of polymers directly from phenylamine derivatives, a method potentially applicable to this compound.

Functionalization of Polymers

Beyond creating new polymers, this compound and its derivatives can be used to functionalize existing polymers, thereby imparting specific properties. The pyridine nitrogen and the nitrile group offer sites for grafting onto polymer backbones or for coordinating with metal ions within a polymer matrix.

Recent studies have shown that derivatives of 2-N-phenylamino-nitropyridine can be incorporated into chitosan-based polymers to act as dyes. mdpi.comnih.gov These additions have been noted to provide excellent color intensity and stability with low toxicity. mdpi.comnih.gov This suggests a potential application for this compound as a functional additive in biopolymers and other materials to create "smart" packaging or sensory films. mdpi.comnih.gov

Furthermore, the concept of grafting pyridine-containing compounds onto polymer backbones has been demonstrated. For example, pyridine derivatives have been successfully grafted onto poly(styrene-co-maleic anhydride) to create polymers with enhanced thermal stability and fluorescence. mdpi.com

| Functional Molecule | Base Polymer | Method of Incorporation | Resulting Property |

| 2-N-Phenylamino-3-nitro-6-methylpyridine derivative | Chitosan | Additive | Enhanced color intensity and stability. mdpi.comnih.gov |

| Pyridine-styrene derivative | Poly(styrene-co-maleic anhydride) | Grafting | Strong blue fluorescence and enhanced thermal stability. mdpi.com |

This table provides examples of how phenylamino and pyridine derivatives can be used to functionalize existing polymers, indicating a similar potential for this compound.

Mechanistic Insights into Biological Activities of 2 Phenylamino Isonicotinonitrile Analogues in Vitro Studies

Kinase Inhibition Profiles and Molecular Targeting

Analogues of 2-(phenylamino)isonicotinonitrile have been investigated for their ability to inhibit various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these kinases is a hallmark of many diseases, including cancer and inflammatory disorders.

Inhibition of ALK2 Kinase and Related Signalling Pathways

Activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor, is a key player in developmental processes and tissue homeostasis. Gain-of-function mutations in ALK2 are associated with rare diseases like fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). nih.gov Consequently, ALK2 has emerged as a significant therapeutic target.

A novel class of ALK2 inhibitors based on a 2-aminopyridine (B139424) scaffold, which is structurally related to this compound, has shown significant promise. nih.govacs.org One such compound, K02288, was identified through a kinase assay screen and demonstrated potent in vitro activity against ALK2 with a low nanomolar IC50 value, comparable to the well-established inhibitor LDN-193189. nih.gov Further structure-activity relationship (SAR) studies on this 2-aminopyridine series led to the development of derivatives with improved potency and selectivity. nih.gov

For instance, the 2-methylpyridine (B31789) derivative, known as LDN-214117, exhibited high selectivity for ALK2 over other related kinases and demonstrated low cytotoxicity in vitro. nih.gov These inhibitors function by specifically blocking the BMP-induced Smad signaling pathway without affecting the related TGF-β signaling cascade. acs.org Research has confirmed that these compounds bind effectively to both wild-type and various mutant forms of the ALK2 protein, suggesting their potential clinical relevance for diseases driven by different ALK2 mutations. nih.gov

| Compound | ALK2 IC50 (nM) | Selectivity vs. ALK5 | Reference |

|---|---|---|---|

| K02288 | ~1.2 | >100-fold | nih.gov |

| LDN-214117 (Compound 10) | Potent (specific value not stated) | High | nih.gov |

| LDN-193189 | Most potent in study | - | nih.gov |

| Dorsomorphin | ~10-fold weaker than K02288 | - | nih.gov |

| DMH1 | ~10-fold weaker than K02288 | - | nih.gov |

Inhibition of Syk and Janus Kinases (JAK)

Spleen tyrosine kinase (Syk) and Janus kinases (JAKs) are non-receptor tyrosine kinases that play crucial roles in immune signaling. Their inhibition is a therapeutic strategy for various autoimmune diseases and cancers. nih.govnih.gov

Phenylaminopyrimidine derivatives, which share a core structure with this compound, have been identified as potent inhibitors of JAKs. researchgate.net Molecular docking studies of phenylaminopyrimidine and pyrazolylaminopyrimidine derivatives against JAK2 have revealed key binding interactions. These compounds typically form hydrogen bonds with the hinge region residues, such as Leu932 and Glu930, and engage in hydrophobic interactions with other residues within the active site. researchgate.net This binding mode is characteristic of ATP-competitive inhibitors. While specific IC50 values for this compound analogues against the full JAK family are not detailed in the provided context, the structural similarity to known potent JAK inhibitors like TG101348 and AZD-1480 suggests their potential in this area. researchgate.net

Similarly, the pyrimidine-2,4-diamine backbone is a known scaffold for Syk inhibitors. nih.gov Type-II inhibitors of Syk, which stabilize the inactive 'DFG-out' conformation of the kinase, have been discovered, offering a pathway to achieving greater selectivity. nih.gov While direct inhibitory data for this compound analogues on Syk is not available in the provided results, the structural precedent of related heterocyclic compounds suggests this is a plausible area of activity.

Inhibition of EGFR/BRAFV600E Pathways

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and its inhibitors are used to treat various cancers, including non-small cell lung cancer (NSCLC). nih.gov The 2-phenylaminopyrimidine scaffold is a well-established core for EGFR inhibitors. nih.govnih.gov Research has focused on developing derivatives that can overcome resistance mutations, such as the L858R/T790M/C797S triple mutation in EGFR. One study reported a 2-phenylaminopyrimidine derivative (compound I-10) that potently inhibited this resistant mutant with an IC50 value of 33.26 nM and suppressed the proliferation of cells expressing this mutant with an IC50 of 106.4 nM. nih.gov

Furthermore, the emergence of the BRAF V600E mutation as a resistance mechanism to EGFR-targeted therapies has prompted the development of dual EGFR/BRAF V600E inhibitors. jst.go.jp Novel hybrids incorporating a 3-cyanopyridone structure, which is related to the isonicotinonitrile core, have been designed and synthesized. These compounds have demonstrated potent antiproliferative activity and dual inhibition of both EGFR and BRAF V600E. jst.go.jp For example, some 3-cyanopyridone/pyrazoline hybrids have shown GI50 values in the nanomolar range against cancer cell lines and significant inhibition of both kinases. jst.go.jp

| Compound Class/Example | Target | IC50/GI50 | Reference |

|---|---|---|---|

| 2-Phenylaminopyrimidine (Compound I-10) | EGFRL858R/T790M/C797S | 33.26 nM (enzymatic) | nih.gov |

| 2-Phenylaminopyrimidine (Compound I-10) | Ba/F3-EGFRL858R/T790M/C797S cells | 106.4 nM (cellular) | nih.gov |

| 3-Cyanopyridone/Pyrazoline Hybrid (Compound 28) | Cancer Cell Lines | GI50 = 27 nM | jst.go.jp |

| 3-Cyanopyridone/Pyrazoline Hybrid (Compound 30) | Cancer Cell Lines | GI50 = 25 nM | jst.go.jp |

Inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2)

No specific in vitro studies detailing the inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) by this compound analogues were identified in the provided search results. The development of MK-2 inhibitors has focused on other chemical scaffolds.

Elucidation of Enzyme Binding Modes and Allosteric Modulation

Molecular docking studies have provided insights into how this compound analogues and related compounds bind to their kinase targets. For ALK2, 2-aminopyridine inhibitors like K02288 act as ATP-competitive inhibitors, binding to the ATP-binding pocket. nih.gov They form hydrogen bonds with the hinge region of the kinase, a common feature for this class of inhibitors. nih.gov

Similarly, molecular docking of phenylaminopyrimidine derivatives into the JAK2 active site shows that these compounds also bind in an ATP-competitive manner. researchgate.net Key interactions include hydrogen bonds with hinge residues Leu932 and Glu930, as well as hydrophobic contacts that contribute to binding affinity. researchgate.net

While the primary mode of action for these compounds appears to be ATP-competitive inhibition, the possibility of allosteric modulation cannot be entirely ruled out without specific studies. Allosteric inhibitors bind to a site distinct from the ATP pocket, often inducing a conformational change that inactivates the enzyme. Type-II kinase inhibitors, which bind to the inactive 'DFG-out' conformation, are an example of this and have been identified for kinases like Syk. nih.gov However, specific evidence for allosteric modulation by this compound analogues is currently lacking.

Anti-Proliferative and Apoptosis-Inducing Mechanisms in Cellular Models (In Vitro)

Analogues of this compound have demonstrated anti-proliferative activity in various cancer cell lines, often by inducing apoptosis (programmed cell death).

For example, novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which feature a substituted pyridine core, have been synthesized and evaluated for their anticancer effects. One of the most potent compounds in this series exhibited significant in vitro anticancer activity against the A549 non-small cell lung cancer cell line and the HCT-116 colon cancer cell line, with IC50 values of 3.22 µM and 2.71 µM, respectively.

The mechanism of action for this compound in HCT-116 cells was found to involve the induction of apoptosis. This was evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of several pro-apoptotic proteins, including Bax, cytochrome C, p53, caspase-3, and caspase-9. Furthermore, the compound was shown to disrupt the cell cycle by causing an accumulation of cells in the Sub-G1 phase and arresting the cell cycle at the G2-M transition.

Similarly, 2-phenylindole (B188600) derivatives, which also contain a core aromatic structure linked to a phenylamino (B1219803) group, have shown strong anti-proliferative activity in the ER-positive MCF-7 breast cancer cell line, with IC50 values in the low micromolar range. These compounds were also found to induce apoptosis in these cancer cells.

| Compound/Class | Cell Line | Activity | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|---|

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) | A549 (Lung) | Anti-proliferative | 3.22 | - | |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) | HCT-116 (Colon) | Anti-proliferative & Apoptosis Induction | 2.71 | ↓Bcl-2, ↑Bax, ↑p53, ↑Caspase-3/9, G2/M arrest | |

| 2-Phenylindole (Compound 31) | MCF-7 (Breast) | Anti-proliferative & Apoptosis Induction | 2.71 | ER binding, Apoptosis | |

| 2-Phenylindole (Compound 86) | MCF-7 (Breast) | Anti-proliferative & Apoptosis Induction | 1.86 | ER binding, Apoptosis |

Cellular Growth Inhibition and Cytotoxicity Assessment

Analogues of this compound have been the subject of extensive investigation to determine their potential as anti-cancer agents, with a primary focus on their ability to inhibit cellular growth and induce cytotoxicity in various cancer cell lines.

A series of 2-phenylamino-3-acyl-1,4-naphthoquinones were evaluated for their in vitro antiproliferative activities against human cancer cell lines, including DU-145 (prostate), MCF-7 (breast), and T24 (bladder), as well as non-tumor HEK-293 cells. nih.gov The cytotoxicity of these quinone derivatives is often linked to the inhibition of DNA topoisomerase-II and the generation of reactive oxygen species (ROS) through redox cycling. nih.gov Similarly, studies on polyfluorinated derivatives of 2-amino-1,4-naphthoquinone have demonstrated significant cytotoxicity. For instance, 2-phenylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone showed a 50% decrease in the growth of human myeloma (RPMI 8226) and mammary adenocarcinoma (MCF-7) cells at concentrations between 2.4-8.6 µM, while exhibiting lower toxicity towards normal mouse fibroblast cells. nih.gov

In a different class of compounds, 2-phenylamino-4-phenoxyquinoline derivatives have also been assessed. The compound 4-(2',6'-dimethyl-4'-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6b) was found to be highly cytotoxic against MOLT-3 (acute lymphoblastic leukemia), HeLa (cervical carcinoma), and HL-60 (promyeloblast) cells, with IC50 values of 12.7 ± 1.1 µM, 25.7 ± 0.8 µM, and 20.5 ± 2.1 µM, respectively. nih.gov Notably, this compound and its analogue, 4-(2',6'-dimethyl-4'-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6d), showed very low to no cytotoxicity against normal embryonic lung (MRC-5) cells, suggesting a degree of selectivity for cancer cells. nih.gov

The following table summarizes the cytotoxic activity of selected phenylamino analogues.

| Compound Class | Cell Line(s) | Activity (IC50) | Reference |

| 2-Phenylamino-3-acyl-1,4-naphthoquinones | DU-145, MCF-7, T24 | High antiproliferative activity | nih.gov |

| 2-Phenylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | RPMI 8226, MCF-7 | 2.4-8.6 µM | nih.gov |

| 4-(2',6'-dimethyl-4'-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6b) | MOLT-3, HeLa, HL-60 | 12.7 µM, 25.7 µM, 20.5 µM | nih.gov |

| 4-(2',6'-dimethyl-4'-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6d) | MRC-5 (normal cells) | No cytotoxicity | nih.gov |

Induction of Apoptotic Pathways (e.g., Caspase Activation, Bcl-2 Regulation)

The primary mechanism by which many cytotoxic compounds, including phenylamino derivatives, exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of proteins, most notably the caspase family and the Bcl-2 family. nih.govmdpi.comresearchgate.net

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. mdpi.com The Bcl-2 family of proteins are central regulators of the intrinsic pathway. nih.gov This family includes both pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2). mdpi.comijper.org The ratio of these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytosol. mdpi.comijper.org This event triggers the formation of the apoptosome and the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell. nih.govnih.gov

Studies on various anti-cancer agents have shown that they can induce apoptosis by upregulating p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2. ijper.org This shift leads to the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3). mdpi.comijper.org Overexpression of Bcl-2 has been shown to inhibit the initiation of apoptotic body formation and act upstream of caspase activation, thereby preventing cell death. nih.gov Therefore, compounds that can modulate the expression of Bcl-2 family proteins and activate caspases are of significant interest in cancer therapy. While direct studies on this compound are limited, the known cytotoxic effects of its analogues suggest that they likely engage these classical apoptotic pathways.

Antimicrobial and Antifungal Activity Characterization and Mechanisms

Derivatives containing the phenylamino and nicotinonitrile scaffolds have shown promise as antimicrobial and antifungal agents. The mechanisms of action for these compounds often involve the disruption of essential cellular processes in microorganisms.

Antibacterial Activity: Several classes of related heterocyclic compounds have demonstrated notable antibacterial properties. Quinazolinone derivatives, for example, are known for a wide range of pharmacological activities, including antimicrobial effects. nih.gov The introduction of a phenylamino group and various substituents can modulate this activity. For instance, certain 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-ones have shown potent activity against Proteus vulgaris and Bacillus subtilis. nih.gov Similarly, a series of 2-methoxynicotinonitrile (B1347345) derivatives exhibited excellent to good antibacterial activity against strains like Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. ijset.in Phenylaminonaphthoquinones have also displayed significant activity against Gram-positive bacteria, particularly S. aureus, with some compounds showing lower minimum inhibitory concentrations (MICs) than the reference antibiotics cefazolin (B47455) and cefotaxime. nih.gov The proposed antibacterial mechanism for some compounds involves the inhibition of key metabolic pathways or protein synthesis. mdpi.com

Antifungal Activity: The development of new antifungal agents is crucial due to increasing drug resistance. mdpi.commdpi.com Phenylamino-substituted compounds have emerged as potential candidates. Ring-opened analogues of the alkaloid cryptolepine, specifically 3-phenylaminopyridinium and 3-phenylaminoquinolinium derivatives, have been designed and shown to possess potent activity against opportunistic fungal pathogens. nih.gov The mechanism of action for new antifungal agents can vary, including the inhibition of cell wall synthesis by targeting enzymes like 1,3-β-D-glucan synthase, or the disruption of pyrimidine biosynthesis by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov For some aminothioxanthones, the antifungal action appears to involve the disruption of the fungal cell membrane's structural integrity and the inhibition of virulence factors like biofilm formation. mdpi.com Studies on 2-amino-3-cyanopyridine (B104079) derivatives have also reported promising antifungal activity, potentially due to the synergistic effect of different functional groups within the molecule. researchgate.net

The table below highlights the antimicrobial spectrum of some relevant compound classes.

| Compound Class | Target Organism(s) | Activity/Mechanism | Reference |

| 2-Methoxynicotinonitrile Derivatives | P. aeruginosa, E. coli, B. subtilis, S. aureus | Excellent to good antibacterial activity observed. | ijset.in |

| Phenylaminonaphthoquinones | S. aureus (Gram-positive) | MIC values between 3.2 and 5.7 µg/mL, better than some cephalosporins. | nih.gov |

| 3-Phenylaminopyridinium/quinolinium salts | Opportunistic fungal pathogens | Potent antifungal activity with lower cytotoxicity than precursor compounds. | nih.gov |

| 2-Amino-3-cyanopyridine Derivatives | Various bacteria and fungi | Promising antibacterial and antifungal activities. | researchgate.net |

| Aminothioxanthones | Candida albicans, Aspergillus fumigatus, Trichophyton rubrum | Broad-spectrum antifungal effects; acts on the cellular membrane and inhibits biofilm formation. | mdpi.com |

Other Biological Activities (e.g., Anti-HIV, Immunomodulation via IDO1)

Beyond their cytotoxic and antimicrobial properties, analogues of this compound have been explored for other therapeutic applications, including antiviral and immunomodulatory activities.

Anti-HIV Activity: The 2-phenylamino scaffold has been incorporated into molecules designed as inhibitors of HIV-1. Specifically, 2-phenylamino-4-phenoxyquinoline derivatives were designed through a molecular hybridization approach, fusing pharmacophores from existing non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Compounds like 4-(2',6'-dimethyl-4'-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6d) exhibited potent inhibition of HIV-1 reverse transcriptase (RT) with an IC50 of 1.22 µM, comparable to the drug nevirapine. nih.gov Molecular docking studies revealed that these compounds bind to the NNRTI binding pocket of HIV-1 RT, interacting with key amino acid residues. nih.gov Another study focused on a structure-based design to optimize an HIV-1 entry inhibitor targeting the gp41 glycoprotein, resulting in an analogue with retained anti-HIV-1 activity and a more drug-like profile. nih.gov

Immunomodulation via IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine (B1673888) pathway. nih.gov IDO1 is now recognized as a key immunoregulatory enzyme involved in creating a tolerogenic environment, which is exploited by tumors to evade the immune system. nih.gov Consequently, inhibiting IDO1 is a major strategy in cancer immunotherapy. While direct inhibitors based on the this compound scaffold are not prominently reported in the provided context, the structural motifs are relevant to the design of small molecule kinase inhibitors, which often target pathways interconnected with immune regulation. The related enzyme IDO2 also plays a role in immune modulation and can influence the generation of T regulatory cells, sometimes acting in concert with IDO1. nih.gov The development of small molecules that can modulate the activity of these enzymes is an active area of research.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Rational Design and Synthesis of Bioactive Analogues

The development of potent and selective bioactive compounds relies heavily on rational design and targeted synthesis. This approach involves using computational and spectroscopic methods to design molecules that are predicted to bind effectively to a biological target. nih.gov For instance, the synthesis of novel 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors was guided by refining existing structure-activity relationships (SAR). nih.gov Similarly, a structure-based design was employed to optimize an HIV-1 entry inhibitor by identifying essential structural features to retain and non-essential parts to eliminate, thereby reducing molecular size while maintaining activity. nih.gov

The synthesis of bioactive analogues often involves multi-step processes. For example, 2-chloro-3-nitropyridine (B167233) is a versatile starting material for creating various derivatives through nucleophilic substitution and other transformations. nih.gov The synthesis of 2-amino-3-cyanopyridine derivatives can be achieved through various condensation reactions, leading to a library of compounds for biological screening. researchgate.net This rational approach, combining computational design with synthetic chemistry, accelerates the discovery of lead compounds with improved efficacy and more favorable pharmacokinetic profiles. nih.govmdpi.com

Impact of Substituent Effects on Target Affinity and Selectivity

The modification of substituents on the core this compound structure is a key strategy to enhance biological activity and selectivity. SAR studies systematically explore how different functional groups at various positions on the phenyl and pyridine rings influence the molecule's interaction with its biological target. nih.gov

In the development of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidine (B1252771) kinase inhibitors, different substitution patterns on the pendant phenyl ring, combined with various groups at the 8-position of the pyrimidine core, were evaluated to refine the SAR. nih.gov For 3-phenylaminopyridinium and 3-phenylaminoquinolinium antifungal agents, it was found that substitution on the phenyl ring with electron-withdrawing and hydrophobic groups, such as chlorine (Cl) or trifluoromethyl (CF3), tends to enhance activity. nih.gov

In a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, strongly influenced both activity and cytotoxicity. mdpi.com For example, moving an N-Boc piperazinyl substituent from the ortho to the para position on the anilino ring resulted in the most active and selective compound in the series. mdpi.com Furthermore, the presence of a 4-fluorophenoxy group was generally found to be advantageous for activity compared to an unsubstituted phenoxy group. mdpi.com These examples underscore the critical role of substituent effects in fine-tuning the affinity and selectivity of these compounds for their intended biological targets. nih.govnih.gov

Ligand Efficiency and Potency Optimization Strategies

The optimization of ligand efficiency and potency is a cornerstone of modern drug discovery, aiming to maximize the binding affinity of a compound to its target protein while maintaining a favorable molecular size. For analogues of this compound, a scaffold of interest in medicinal chemistry, these strategies are paramount for enhancing their biological activities through in vitro studies. While direct research on this compound is limited, valuable insights can be drawn from structurally related compounds, such as phenylamino-quinolinecarbonitriles and nicotinamide (B372718) derivatives, which have been extensively studied as kinase inhibitors.

Structure-Activity Relationship (SAR) Driven Optimization

A key strategy in potency optimization involves systematic modifications of the core structure and its substituents to understand the structure-activity relationship (SAR). In a study focused on 4-(phenylamino)-3-quinolinecarbonitriles as inhibitors of Src kinase, researchers initiated their investigation with the lead compound, 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile, which exhibited an IC₅₀ of 30 nM. nih.gov Optimization efforts centered on modifying the anilino group at the C-4 position. The introduction of a methoxy (B1213986) group at the 5-position of the 2,4-dichloroanilino moiety led to a more potent analogue. nih.gov

Further enhancements in potency and cellular activity were achieved by modifying the substituents on the quinoline (B57606) ring. Specifically, replacing the methoxy group at the C-7 position with a 3-(morpholin-4-yl)propoxy group significantly increased the inhibition of both Src kinase activity and Src-mediated cell proliferation. nih.gov This highlights the importance of exploring substitutions at various positions to identify key interactions with the target protein. The length of the alkoxy chain at C-7 was also found to be critical, with a propoxy group being optimal over ethoxy, butoxy, or pentoxy linkers. nih.gov

Another critical aspect of optimization is the nature of the terminal basic group. Replacing the morpholine (B109124) group with a 4-methylpiperazine group resulted in a compound with an IC₅₀ of 1.2 nM in the Src enzymatic assay and an IC₅₀ of 100 nM for inhibiting Src-dependent cell proliferation. nih.gov This demonstrates that fine-tuning the properties of the side chains can lead to substantial gains in potency and selectivity.

The following interactive table summarizes the optimization of 4-(phenylamino)-3-quinolinecarbonitrile analogues as Src kinase inhibitors.

| Compound ID | C-4 Anilino Substitution | C-7 Quinoline Substitution | Src Kinase IC₅₀ (nM) |

| 1a | 2,4-dichloro | 6,7-dimethoxy | 30 |

| 1c | 2,4-dichloro-5-methoxy | 6,7-dimethoxy | Not Reported |

| 2c | 2,4-dichloro-5-methoxy | 3-(morpholin-4-yl)propoxy | Potent |

| 31a | 2,4-dichloro-5-methoxy | 3-(4-methylpiperazin-4-yl)propoxy | 1.2 |

Data sourced from studies on 4-(phenylamino)-3-quinolinecarbonitrile analogues. nih.gov

Ligand Efficiency as a Guiding Metric

The optimization of the 4-(phenylamino)-3-quinolinecarbonitrile series provides a practical example of improving ligand efficiency. The initial lead compound, with its relatively simple substitution pattern, served as a starting point. The subsequent modifications, such as the addition of the methoxy group and the morpholinopropoxy side chain, increased the molecular weight. However, the substantial increase in potency, as reflected by the low nanomolar IC₅₀ values, suggests that these additions were highly efficient in terms of their contribution to binding affinity. The goal is to ensure that any added atoms contribute significantly to the binding, thus maintaining or increasing the ligand efficiency.

In a different but related series of nicotinamide derivatives designed as VEGFR-2 inhibitors, a compound designated as compound 8, which features a hydrazone moiety and a terminal phenyl ring with specific substitutions, emerged as a potent inhibitor with an IC₅₀ of 77.02 nM against VEGFR-2. mdpi.com This potency, achieved through a relatively complex structure, underscores the importance of strategic modifications that introduce key binding interactions.

The following table presents data for a potent nicotinamide derivative targeting VEGFR-2, illustrating the kind of potency that can be achieved through targeted synthesis.

| Compound ID | Target | IC₅₀ (nM) |

| Compound 8 | VEGFR-2 | 77.02 |

Data sourced from studies on nicotinamide derivatives. mdpi.com

Analytical Methodologies for Comprehensive Characterization and Purity Assessment of 2 Phenylamino Isonicotinonitrile

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of 2-(Phenylamino)isonicotinonitrile.

¹H NMR Spectroscopy : This technique identifies the number and types of hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the phenyl ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the pyridine ring would appear at different frequencies than those on the phenyl ring. The splitting patterns of these signals (spin-spin coupling) would reveal which protons are adjacent to each other, helping to piece together the molecular structure. In a related compound, 2-N-phenylamino-3-nitro-4-methylpyridine, the N-H proton appears as a singlet at 9.38 ppm in DMSO-d6. nih.gov For isonicotinonitrile, the parent molecule without the phenylamino (B1219803) group, protons appear between 8.0 and 9.1 ppm in DMSO. chemicalbook.com

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms would indicate their type (e.g., aromatic, nitrile). For example, the carbon atom of the nitrile group (C≡N) would have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the aromatic rings would appear in the region of 100-150 ppm. In a similar structure, 4-(Phenylamino)benzonitrile, the nitrile carbon appears at 119.9 ppm, and the aromatic carbons are observed between 101.3 and 147.9 ppm. rsc.org

2D-NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural details by showing correlations between different nuclei. A COSY spectrum would show which protons are coupled to each other, while an HSQC spectrum would reveal which protons are directly attached to which carbon atoms. These experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex regions of the spectrum.

Table 1: Expected NMR Data for this compound

| Technique | Atom | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Pyridine-H | ~7.0 - 8.5 | Chemical shifts depend on position relative to the nitrogen and substituents. |

| ¹H NMR | Phenyl-H | ~7.0 - 7.6 | Splitting patterns reveal substitution. |

| ¹H NMR | N-H | ~8.0 - 10.0 | Often a broad singlet; position can vary with solvent and concentration. |

| ¹³C NMR | Pyridine-C | ~108 - 157 | Specific shifts depend on the position. |

| ¹³C NMR | Phenyl-C | ~120 - 141 | Characteristic shifts for substituted and unsubstituted carbons. |

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Mass Spectrometry (MS) : In a typical MS experiment, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, which provides the molecular weight. For this compound (C₁₂H₉N₃), the expected molecular weight is approximately 195.23 g/mol . The fragmentation pattern, which results from the breakdown of the molecular ion, can help to confirm the structure. For example, cleavage of the bond between the phenyl group and the amino nitrogen would result in characteristic fragments.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. rsc.org This is a definitive method for confirming the molecular formula of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net LC-MS is particularly useful for analyzing the purity of a sample and for identifying any impurities present. researchgate.net The sample is first separated into its components by the HPLC system, and then each component is analyzed by the mass spectrometer.

Table 2: Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Value | Purpose |

|---|---|---|---|

| MS | Molecular Ion (M+) | m/z ≈ 195 | Confirms molecular weight. |

| HRMS | Exact Mass | C₁₂H₉N₃ ≈ 195.080 | Determines elemental composition. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C≡N bond of the nitrile group, and the C=C and C=N bonds within the aromatic rings. The presence of a sharp, medium-intensity band around 2220-2260 cm⁻¹ would be indicative of the nitrile group. The N-H stretch would typically appear as a sharp band in the region of 3300-3500 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The conjugated pi-electron system of this compound, which extends over both aromatic rings, is expected to absorb UV light, resulting in one or more absorption bands. The position of the maximum absorption (λmax) can be influenced by the solvent and the specific substitution pattern. rsc.org This technique is often used for quantitative analysis.

Table 3: Spectroscopic Data for Functional Group and Electronic Analysis

| Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | N-H Stretch | 3300 - 3500 |

| IR | C≡N Stretch (Nitrile) | 2220 - 2260 |

| IR | C=C and C=N Aromatic Stretch | 1400 - 1600 |

Chromatographic Methods for Separation, Purity, and Quantification

Chromatographic techniques are indispensable for separating this compound from reaction mixtures or impurities and for accurately quantifying its purity. alfa-chemistry.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like this compound. ejgm.co.uk

Methodology : A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a buffer. sielc.comnih.gov The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound has strong absorbance (determined by UV-Vis spectroscopy). nih.gov

Purity Assessment : The purity of a sample is determined by injecting a solution and analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak. The area of this peak is proportional to the concentration of the compound. Any additional peaks indicate the presence of impurities. lcms.cz

Quantification : By creating a calibration curve from standards of known concentration, the exact amount of this compound in a sample can be accurately determined. ejgm.co.uk

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) and its combination with mass spectrometry (GC-MS) are powerful tools for the analysis of volatile and thermally stable compounds.

Gas Chromatography (GC) : For GC analysis, this compound would need to be sufficiently volatile and stable at the temperatures used in the instrument. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nist.gov The retention time is a characteristic property of the compound under specific GC conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique provides a much higher degree of confidence in the identification of the separated components. ijstr.org As each component elutes from the GC column, it enters the mass spectrometer, where its mass spectrum is recorded. This allows for the positive identification of this compound and any volatile impurities by comparing their mass spectra to library databases. derpharmachemica.comnih.gov

Table 4: Chromatographic Methods for this compound

| Technique | Purpose | Typical Conditions |

|---|---|---|

| HPLC | Purity, Quantification | Column: Reversed-phase (C18); Mobile Phase: Acetonitrile/Water gradient; Detection: UV |

Solid-State Characterization Techniques

Solid-state properties significantly influence the behavior and performance of an active pharmaceutical ingredient. Techniques such as X-ray diffraction are fundamental in elucidating the crystalline nature of this compound.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for determining the atomic and molecular structure of a crystal. iastate.edu In this method, a beam of X-rays is directed at a crystalline sample of this compound, and the resulting diffraction pattern is analyzed. iastate.edu The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice. iastate.edu

Powder XRD, on the other hand, is a more rapid technique that can be used on a polycrystalline sample. iastate.edu While it provides less detailed structural information than its single-crystal counterpart, XRPD is highly effective for phase identification, determining crystallinity, and assessing the purity of a sample. iastate.edu By comparing the experimental diffraction pattern of this compound to reference patterns, its identity and the presence of any crystalline impurities can be confirmed. The underlying principle of XRD is Bragg's Law, which relates the wavelength of the X-rays, the angle of incidence, and the spacing between the crystal lattice planes. iastate.edu

Generative pretrained transformer models, such as DiffractGPT, are emerging as powerful tools to predict atomic structures directly from X-ray diffraction patterns, potentially accelerating the process of crystal structure determination. nih.govnist.gov

Table 1: Hypothetical X-ray Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 60 |

| 25.8 | 3.45 | 75 |

| 30.1 | 2.97 | 40 |

This table presents hypothetical data for illustrative purposes.

Thermal Analysis (e.g., TGA, DSC) for Thermal Stability

Thermal analysis techniques are crucial for evaluating the thermal stability and phase behavior of this compound. rigaku.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most commonly employed methods. rigaku.comkohan.com.tw

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference material as a function of temperature. dtic.mil DSC is used to detect thermal events such as melting, crystallization, and glass transitions. rigaku.com The resulting thermogram shows peaks corresponding to these transitions, providing valuable information about the compound's melting point, enthalpy of fusion, and polymorphism. Simultaneous TGA-DSC analysis can be particularly insightful, correlating mass loss with specific thermal events. iitk.ac.in

Table 2: Hypothetical Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Value |

| TGA | Onset of Decomposition | ~250 °C |

| DSC | Melting Point (Tm) | ~180 °C |

| DSC | Enthalpy of Fusion (ΔHf) | ~30 J/g |

This table presents hypothetical data for illustrative purposes.

Microscopic and Surface Analysis (e.g., Atomic Force Microscopy for related compounds)

Microscopic and surface analysis techniques provide detailed information about the morphology and surface characteristics of a material at the nanoscale. nist.gov While direct studies on this compound may not be extensively published, the application of techniques like Atomic Force Microscopy (AFM) to related organic compounds offers valuable insights.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. azooptics.commst.or.jp It works by scanning a sharp tip attached to a cantilever across the surface. azooptics.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographic map of the surface. mst.or.jp

AFM can be operated in various modes, including tapping mode, which minimizes damage to soft organic samples. mst.or.jp For compounds related to this compound, AFM could be used to:

Visualize the crystal habit and surface morphology.

Assess surface roughness and identify defects. mst.or.jp

Study crystal growth mechanisms.

Investigate the distribution of different phases in a polymorphic sample.

The high resolution of AFM makes it a powerful tool for characterizing the microstructure of materials, which can be particularly useful for understanding the properties of fine-grained substances. mdpi.com

Conclusion and Future Research Directions